4-Bromo-N-(4-phenoxy-phenyl)-butyramide
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Overview
Description
4-Bromo-N-(4-phenoxy-phenyl)-butyramide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom, a phenoxy group, and a phenyl group attached to a butyramide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(4-phenoxy-phenyl)-butyramide typically involves the following steps:
Formation of Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the butyramide.
Coupling with Phenyl Group: The phenyl group can be attached via a coupling reaction, such as a Suzuki or Stille coupling, using palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(4-phenoxy-phenyl)-butyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thiol derivatives.
Scientific Research Applications
4-Bromo-N-(4-phenoxy-phenyl)-butyramide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-N-(4-phenoxy-phenyl)-butyramide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-phenyl-benzamide
- 4-Methyl-N-(4-phenoxy-phenyl)-benzamide
- 4-Nitro-N-(4-phenoxy-phenyl)-benzamide
Uniqueness
4-Bromo-N-(4-phenoxy-phenyl)-butyramide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its bromine atom and phenoxy group provide unique sites for further chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C16H16BrNO2 |
---|---|
Molecular Weight |
334.21 g/mol |
IUPAC Name |
4-bromo-N-(4-phenoxyphenyl)butanamide |
InChI |
InChI=1S/C16H16BrNO2/c17-12-4-7-16(19)18-13-8-10-15(11-9-13)20-14-5-2-1-3-6-14/h1-3,5-6,8-11H,4,7,12H2,(H,18,19) |
InChI Key |
WKNNPPGGJYVADI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCCBr |
Origin of Product |
United States |
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